3-Methyl-4-morpholinophenylboronic acid
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Overview
Description
3-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound features a phenyl ring substituted with a methyl group and a morpholine ring, making it a unique and valuable reagent in synthetic chemistry.
Preparation Methods
The synthesis of 3-Methyl-4-morpholinophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylboronic acid derivative.
Reaction Conditions: The phenylboronic acid is subjected to conditions that introduce the methyl and morpholine substituents. This often involves the use of organometallic reagents and catalysts.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Methyl-4-morpholinophenylboronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but often include substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Mechanism of Action
The mechanism of action of 3-Methyl-4-morpholinophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases and kinases, which play crucial roles in various biological processes .
Comparison with Similar Compounds
3-Methyl-4-morpholinophenylboronic acid can be compared with other boronic acid derivatives:
Similar Compounds: Examples include 3-formylphenylboronic acid and 4-formylphenylboronic acid.
Uniqueness: The presence of the morpholine ring and the methyl group distinguishes it from other boronic acids, providing unique reactivity and binding properties.
Properties
IUPAC Name |
(3-methyl-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHCTVLDYDVCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426245-63-7 |
Source
|
Record name | 3-Methyl-4-morpholinophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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